molecular formula C19H19N3O2S B131916 2-[1-(4-Piperonyl)piperazinyl]benzothiazole CAS No. 155106-73-3

2-[1-(4-Piperonyl)piperazinyl]benzothiazole

Cat. No.: B131916
CAS No.: 155106-73-3
M. Wt: 353.4 g/mol
InChI Key: BYHKGNWKJMGHGE-UHFFFAOYSA-N
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Description

2-[1-(4-Piperonyl)piperazinyl]benzothiazole is a chemical compound known for its activity as a serotonin receptor agonist and antagonist.

Mechanism of Action

Target of Action

The primary target of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole is the 5-HT4 receptor , where it acts as an agonist . It also has moderate activity as an antagonist at the 5-HT3 receptor . These receptors are part of the serotonin system, which plays a key role in regulating mood, cognition, and gastrointestinal motility.

Mode of Action

As an agonist at the 5-HT4 receptor, this compound binds to the receptor and activates it , mimicking the action of serotonin . As an antagonist at the 5-HT3 receptor, it , instead blocking the action of serotonin .

Biochemical Pathways

The activation of 5-HT4 receptors and the blocking of 5-HT3 receptors can affect various biochemical pathways. For instance, serotonin via 5-HT1B and 5-HT2B receptors stimulates anion secretion in the rat epididymal epithelium . .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cells and tissues where the 5-HT4 and 5-HT3 receptors are expressed. For instance, activation of 5-HT4 receptors can stimulate the release of additional neurotransmitters, while blocking 5-HT3 receptors can prevent certain signaling pathways from being activated .

Biochemical Analysis

Biochemical Properties

2-[1-(4-Piperonyl)piperazinyl]benzothiazole acts as a serotonin receptor 4 agonist and a serotonin receptor 3 antagonist . This dual activity allows it to modulate serotonin signaling in various biochemical reactions. The compound interacts with serotonin receptors, which are G protein-coupled receptors involved in numerous physiological processes. By binding to these receptors, this compound can influence the release of neurotransmitters and other signaling molecules, thereby affecting cellular communication and function.

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and context. In human intestinal epithelial cells, for example, this compound has been shown to modify the cytoskeleton and brush-border membrane architecture . These changes can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating serotonin receptors, this compound can impact various cellular processes, including cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interactions with serotonin receptors . As a serotonin receptor 4 agonist, it activates these receptors, leading to the activation of downstream signaling pathways. Conversely, as a serotonin receptor 3 antagonist, it inhibits the activity of these receptors, preventing the initiation of certain signaling cascades. These binding interactions can result in changes in gene expression, enzyme activity, and other molecular processes that contribute to the compound’s overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enhancing gastrointestinal motility or modulating serotonin signaling . At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity to specific tissues. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to serotonin metabolism . The compound interacts with enzymes and cofactors that regulate the synthesis, release, and degradation of serotonin. These interactions can influence metabolic flux and the levels of metabolites within cells. By modulating serotonin pathways, this compound can impact overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its effects. The distribution of this compound within cells can influence its activity and the extent of its impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole typically involves the reaction of benzothiazole derivatives with piperazine derivatives. One common method includes the condensation of 2-chlorobenzothiazole with 1-(4-piperonyl)piperazine under specific conditions to yield the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Piperonyl)piperazinyl]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and receptor interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting serotonin receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Piperonyl)piperazinyl]benzothiazole is unique due to its dual activity as both a serotonin receptor agonist and antagonist. This makes it a valuable compound for studying receptor interactions and developing therapeutic agents .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-4-18-15(3-1)20-19(25-18)22-9-7-21(8-10-22)12-14-5-6-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHKGNWKJMGHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165813
Record name 2-(1-(4-Piperonyl)piperazinyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155106-73-3
Record name 2-(1-(4-Piperonyl)piperazinyl)benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155106733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-(4-Piperonyl)piperazinyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole?

A: this compound acts as both a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist [, ]. This dual action profile contributes to its gastrokinetic activity. Furthermore, research indicates that this compound inhibits both the inward rectifier potassium current (IK1) and the transient outward potassium current (Ito) in rat ventricular myocytes []. This inhibition, along with a decrease in resting membrane potential and prolongation of action potential duration, is believed to be the mechanism by which the compound induces arrhythmias in rat models [].

Q2: What is the impact of this compound on the nervous system?

A: Studies show that this compound can influence nociception, which is the nervous system's response to pain []. Research in rats suggests that this compound, through interaction with various 5-HT receptor subtypes (1B, 2A, 2C, 3, and 4), inhibits the responses of spinal wide dynamic range (WDR) neurons to C-fiber inputs []. C-fibers are involved in transmitting pain signals, so this inhibition suggests a potential analgesic effect.

Q3: Are there any structure-activity relationship (SAR) studies available for this compound?

A: While the provided abstracts don't delve into specific SAR studies, they highlight that this compound's interaction with different 5-HT receptor subtypes (specifically 5-HT3 and 5-HT4) is crucial for its gastrokinetic activity [, ]. This suggests that modifications to the compound's structure, especially those affecting its binding affinity to these receptors, could significantly impact its potency and selectivity. Further research focusing on systematic structural modifications and their impact on biological activity would be valuable.

Q4: What are the potential risks associated with this compound identified in the research?

A: A key concern highlighted in the research is the compound's potential to induce cardiac arrhythmias []. Studies in isolated rat hearts showed that this compound could trigger both ventricular tachycardia (VT) and ventricular fibrillation (VF) []. This proarrhythmic effect is thought to stem from the compound's ability to disrupt the delicate balance of ionic currents in heart muscle cells, leading to abnormal electrical activity and potentially life-threatening heart rhythms [].

Q5: Has this compound been tested in in vivo models?

A: Yes, the research indicates that this compound has been tested in in vivo models. The study investigating its effects on C-fiber responses in spinal WDR neurons used a rat model []. Additionally, the research exploring the compound's proarrhythmic effects utilized Langendorff-perfused rat hearts, an ex vivo model that maintains the heart's physiological properties []. These studies provide valuable insights into the compound's activity in a biological context, paving the way for further investigation in more complex animal models.

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